molecular formula C6H4BrClFN B6308926 2-Bromo-4-chloro-3-fluoroaniline CAS No. 1253889-54-1

2-Bromo-4-chloro-3-fluoroaniline

Cat. No.: B6308926
CAS No.: 1253889-54-1
M. Wt: 224.46 g/mol
InChI Key: IOOHLHPTFHYPSD-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-fluoroaniline is an aromatic amine with the molecular formula C6H4BrClFN. It is a halogenated derivative of aniline, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring.

Mechanism of Action

Target of Action

2-Bromo-4-chloro-3-fluoroaniline is an organic compound that is primarily used as a reagent in organic synthesis . The specific targets of this compound can vary depending on the context of its use. It’s important to note that as an aniline derivative, it may interact with various enzymes and proteins in biological systems .

Mode of Action

The mode of action of this compound is largely dependent on the specific reaction it is involved in. For instance, it can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, the compound can act as an organoboron reagent, contributing to the formation of new carbon-carbon bonds .

Biochemical Pathways

Aniline derivatives can potentially interact with various biochemical pathways, depending on their specific structures and the biological context .

Pharmacokinetics

Similar compounds like 2-fluoroaniline are known to be efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours . These properties may also apply to this compound, but further studies are needed to confirm this.

Result of Action

The result of this compound’s action is largely dependent on the specific reaction it is involved in. In the context of Suzuki–Miyaura coupling, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry area protected from environmental extremes . Additionally, it’s important to avoid the formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-chloro-3-fluoroaniline can be synthesized through a multi-step process involving halogenation and amination reactions. One common method involves the bromination of 4-chloro-3-fluoroaniline using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction typically proceeds as follows:

    Bromination: 4-Chloro-3-fluoroaniline is dissolved in dichloromethane, and bromine is added dropwise at room temperature. The reaction mixture is stirred for a specified period to ensure complete bromination.

    Isolation: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The product is typically isolated through large-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Substituted aniline derivatives with various functional groups replacing the halogens.

    Oxidation: Nitro or nitroso derivatives of this compound.

    Reduction: Reduced aniline derivatives with the amino group intact.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-3-fluoroaniline is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

2-bromo-4-chloro-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOHLHPTFHYPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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